(2Z)-2-[(4-carbamoylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide
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Overview
Description
The compound (2Z)-2-[(4-carbamoylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide is a complex organic molecule that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-carbamoylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate phenylacetic acid derivative under acidic or basic conditions.
Introduction of the Carbamoylphenyl Group: The carbamoylphenyl group can be introduced via a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.
Formation of the Imino Group: The imino group is formed through a Schiff base reaction, where an amine reacts with an aldehyde or ketone.
Final Coupling Reaction: The final step involves coupling the chromene core with the carbamoylphenyl and methylphenyl groups under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromene core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under various conditions, often in the presence of catalysts.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted chromene derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-[(4-carbamoylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound is of interest due to its potential pharmacological properties. Chromene derivatives have been investigated for their anti-inflammatory, antioxidant, and anticancer activities. This specific compound could be explored for similar biological activities, contributing to drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic effects are of significant interest. Its ability to interact with various biological targets could make it a candidate for the development of new medications, particularly in the treatment of diseases where chromene derivatives have shown efficacy.
Industry
Industrially, this compound could be used in the production of specialty chemicals, dyes, and materials with specific properties. Its unique chemical structure allows for applications in various industrial processes.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-carbamoylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The chromene core and functional groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(4-carbamoylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide
- (2Z)-2-[(4-carbamoylphenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide
- (2Z)-2-[(4-carbamoylphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide
Uniqueness
Compared to these similar compounds, (2Z)-2-[(4-carbamoylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide stands out due to the specific positioning of the methyl group on the phenyl ring. This subtle difference can significantly impact the compound’s chemical reactivity, biological activity, and overall properties, making it unique in its class.
Properties
IUPAC Name |
2-(4-carbamoylphenyl)imino-N-(2-methylphenyl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3/c1-15-6-2-4-8-20(15)27-23(29)19-14-17-7-3-5-9-21(17)30-24(19)26-18-12-10-16(11-13-18)22(25)28/h2-14H,1H3,(H2,25,28)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FACAINXBAKQHDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=C(C=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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